molecular formula C34H24N4O14S4 B13336541 Stilbenavir free acid CAS No. 145037-85-0

Stilbenavir free acid

Cat. No.: B13336541
CAS No.: 145037-85-0
M. Wt: 840.8 g/mol
InChI Key: OORCZLZITMPZPT-YSYJPELISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stilbenavir free acid (CAS 145037-85-0) is a synthetic stilbenoid derivative of significant interest in antimicrobial and antiviral research . This compound has been identified as a potent inhibitor of HIV integrase, a key enzyme in the viral life cycle . Its mechanism of action is particularly notable; it functions as a DNA-binding inhibitor, likely by binding to the C-terminal domain of the integrase enzyme, which is a site normally occupied by the viral DNA substrate . This unique, allosteric mechanism of action outside the enzyme's active site means that this compound does not exhibit cross-resistance to the major resistance pathways associated with active-site strand transfer inhibitors (e.g., G140S-Q148H, N155H, Y143R), making it a valuable chemical probe for studying drug resistance . This compound belongs to the class of stilbene disulfonic acids and demonstrates low to sub-micromolar antiviral activity in biochemical assays . Stilbenoids, as a class, are broadly recognized for their antimicrobial properties, acting as phytoalexins in plants . Research into related stilbene derivatives indicates potential for synergistic effects when combined with conventional antibiotics, which may enhance efficacy and help combat bacterial resistance . The molecular formula of this compound is C₃₄H₂₄N₄O₁₄S₄, with a monoisotopic mass of 840.0172 Da . This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

145037-85-0

Molecular Formula

C34H24N4O14S4

Molecular Weight

840.8 g/mol

IUPAC Name

4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C34H24N4O14S4/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,37-35?,38-36?

InChI Key

OORCZLZITMPZPT-YSYJPELISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Identification and Preclinical Characterization of Stilbenavir Free Acid

High-Throughput Screening Methodologies for Inhibitor Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. iiprd.com In the context of HIV research, HTS assays are broadly categorized into target-based and cell-based methods. medcraveonline.com

Target-based assays focus on specific viral enzymes or proteins crucial for the HIV life cycle, such as reverse transcriptase, protease, or integrase. medcraveonline.com These in vitro assays are designed to identify compounds that directly inhibit the biochemical function of the isolated protein.

Cell-based assays utilize viral replication within a cellular environment to screen for antiretrovirals. medcraveonline.com These systems can identify inhibitors that act on either viral or host factors necessary for viral replication. nih.gov Many modern HTS platforms for HIV use engineered cell lines that express reporter genes, like luciferase or green fluorescent protein (GFP), upon successful viral replication. medcraveonline.comnih.gov The signal from the reporter gene provides a quantifiable measure of viral activity, with a reduction in signal indicating potential inhibitory action by a test compound. asm.org A key metric in evaluating the suitability of an assay for HTS is the Z' factor, a statistical value that reflects the dynamic range and data variation; a Z' value greater than 0.5 is generally considered favorable for HTS campaigns. asm.org

These methodologies allow for the screening of vast collections of compounds, such as the National Cancer Institute (NCI) Open Chemical Repository, to uncover novel inhibitors. nih.gov

Primary Identification of Stilbene (B7821643) Disulfonic Acid Derivatives as a Novel Chemotype

Through a high-throughput screening campaign targeting the strand transfer activity of HIV-1 integrase (IN), stilbene disulfonic acids were identified as a new potential chemotype for antiviral development. nih.govnih.gov The screening of the NCI's chemical library identified multiple structurally similar compounds, leading to the selection of this particular chemical class for further investigation. nih.gov

Stilbene disulfonic acid derivatives have been noted in other pharmacological contexts, but this screening identified their specific activity against a key enzyme in the HIV replication cycle. nih.govsemanticscholar.org The initial hits from the screening suggested a mechanism of action distinct from existing integrase strand transfer inhibitors (INSTIs), prompting a more detailed biochemical evaluation. nih.gov

Prioritization and Initial Biochemical Characterization of Stilbenavir (B15278689) Free Acid (NSC34931)

Among the identified stilbene disulfonic acid derivatives, Stilbenavir free acid (designated NSC34931) was prioritized as the lead compound for in-depth characterization due to its potent activity in initial assays. semanticscholar.org

Biochemical studies confirmed that NSC34931 inhibits HIV-1 integrase by targeting both the 3'-processing (3'-P) and the strand transfer (ST) steps of integration, with similar efficiencies for both processes. nih.govsemanticscholar.org This contrasts with many active site inhibitors that are highly selective for the strand transfer step. semanticscholar.org The inhibitory concentrations for NSC34931 and related analogs were determined using gel-based assays.

Compound3'-Processing IC₅₀ (µM)Strand Transfer IC₅₀ (µM)
NSC34931 (this compound)0.320.18
NSC34933~0.3~0.1
NSC47745~3~3
NSC163InactiveInactive
NSC163175InactiveInactive
Table 1:nih.govsemanticscholar.orgunimi.it

The mechanism of action of this compound is a defining characteristic. It inhibits the integrase enzyme by interfering with its ability to bind to the viral DNA substrate. nih.govnih.gov It is thought to bind to the C-terminal domain of the integrase, occupying the space normally taken by the viral DNA. nih.govnih.gov This mode of action is original compared to clinically approved integrase inhibitors like raltegravir (B610414), which chelate metal ions in the enzyme's catalytic active site. nih.gov

A significant finding from the preclinical characterization is that because NSC34931 does not target the active site, it remains effective against integrase enzymes with mutations that confer resistance to conventional INSTIs. nih.gov It demonstrated potent inhibition against clinically relevant resistant mutants, including G140S/Q148H, Y143R, and N155H. semanticscholar.orgresearchgate.net

In cell-based assays, NSC34931 demonstrated antiviral activity in the low micromolar range. semanticscholar.org

CompoundAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
NSC34931 (this compound)3.0759
NSC349330.3>50
Table 2:semanticscholar.orgnih.gov

Structure-activity relationship (SAR) studies revealed that the symmetric aromatic moieties on either side of the stilbene disulfonate core are crucial for its anti-integrase activity. semanticscholar.org For instance, derivatives lacking these aromatic rings, such as NSC163 and NSC163175, were completely inactive. unimi.it The specific arrangement and substitutions on the aromatic rings also influence potency, as seen in the comparison between NSC34931 and its analogs. semanticscholar.orgunimi.it

Elucidation of the Molecular Mechanism of Action of Stilbenavir Free Acid

Target Enzyme Identification: HIV-1 Integrase

The primary molecular target of stilbenavir (B15278689) free acid is the HIV-1 integrase (IN), an essential enzyme for viral replication. nih.govnih.gov HIV-1 IN is a 32 kDa protein responsible for catalyzing the insertion of the viral DNA into the host cell's genome. nih.gov This process is crucial for the establishment of a productive infection. The enzyme has three principal domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). nih.govrcsb.org Stilbenavir free acid, identified through high-throughput screening, and its derivatives, such as stilbene (B7821643) disulfonic acids, have demonstrated antiviral activity by inhibiting this key enzyme. nih.govsemanticscholar.org

Inhibition of Integrase Activity: 3′-Processing and Strand Transfer Reactions

HIV-1 integrase facilitates two key catalytic reactions: 3′-processing and strand transfer. mdpi.comembopress.org In the 3′-processing step, which occurs in the cytoplasm, the integrase removes two nucleotides from each 3′ end of the viral DNA. mdpi.comembopress.org Following this, the integrase-viral DNA complex, known as the intasome, is transported into the nucleus where the strand transfer reaction occurs, inserting the viral DNA into the host chromosome. mdpi.com

A remarkable feature of this compound and related stilbene disulfonic acid derivatives is their ability to inhibit both the 3′-processing and strand transfer steps with similar efficiency. researchgate.netresearchgate.net This is a significant departure from conventional INSTIs, such as raltegravir (B610414), elvitegravir, and dolutegravir, which are highly selective for the strand transfer step. researchgate.netnih.gov The non-selective inhibition of both key integrase functions suggests that this compound does not operate within the catalytic active site in the same manner as traditional inhibitors. nih.govresearchgate.net

Table 1: Comparative Inhibition of Integrase Reactions

Compound Class 3'-Processing Inhibition Strand Transfer Inhibition
This compound & Derivatives Yes Yes
Conventional INSTIs (e.g., Raltegravir) Limited/No Yes

Non-Active Site Binding Mechanism: Interaction with the C-Terminal Domain of Integrase

Research indicates that this compound and its analogues likely bind to the C-terminal domain (CTD) of HIV-1 integrase. nih.govresearchgate.net The CTD is known to bind DNA non-specifically and plays a role in the integration process. nih.govnih.gov It is proposed that these stilbene derivatives bind within a cavity on the CTD that is normally occupied by the non-cleaved strand of the viral DNA substrate. nih.govresearchgate.net This mode of action is distinct from active site inhibitors that chelate magnesium ions at the catalytic core. nih.govresearchgate.net The interaction with the CTD interferes with the proper binding of the viral DNA to the enzyme, thereby inhibiting its catalytic functions. nih.govnih.gov

Competition with Viral DNA Binding

The mechanism of inhibition by this compound is rooted in its ability to compete with viral DNA for binding to the integrase enzyme. nih.govnih.gov By occupying a crucial DNA-binding site on the C-terminal domain, stilbenavir effectively blocks the viral DNA from associating with the integrase. nih.govresearchgate.net This DNA-binding inhibition is the primary reason for the observed suppression of both 3'-processing and strand transfer activities. nih.gov Studies have shown that stilbene derivatives can compete with DNA in binding to integrase at concentrations significantly lower than those needed to inhibit the catalytic steps directly. nih.gov

Table 2: Research Findings on Stilbenavir's Mechanism

Finding Implication
Binds to the C-terminal domain of integrase. nih.govresearchgate.net A novel binding site, differing from active-site inhibitors.
Competes with viral DNA for binding. nih.gov Directly prevents the formation of the enzyme-substrate complex.
Inhibits both 3'-processing and strand transfer. researchgate.netresearchgate.net Suggests a mechanism outside the catalytic active site.

Implications of Non-Conventional Binding for Antiviral Efficacy

The novel, non-conventional binding mechanism of this compound carries significant implications for its potential as an antiviral agent. A major advantage is its ability to remain effective against HIV-1 strains that have developed resistance to conventional INSTIs. nih.govresearchgate.net Clinical resistance to inhibitors like raltegravir often involves mutations in the integrase enzyme, such as G140S-Q148H, N155H, and Y143R. researchgate.net Since stilbenavir binds to a different site (the CTD) than these active-site inhibitors, it is not affected by these resistance mutations and maintains its inhibitory activity. nih.govnih.govresearchgate.net This suggests that stilbenavir and related compounds could represent a new therapeutic class for patients who have developed resistance to existing drug regimens. nih.gov Further optimization of the structure of these stilbene disulfonic acid derivatives could lead to the development of more potent and less toxic antiviral drugs with significant clinical potential. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Stilbenavir Free Acid and Analogues

Methodological Approaches in SAR Elucidation for Stilbene (B7821643) Derivatives

The investigation into the SAR of Stilbenavir (B15278689) and its analogues has primarily relied on a combination of high-throughput screening and subsequent biochemical assays. The initial discovery of Stilbenavir (NSC34931) as an anti-HIV agent was a result of extensive screening of chemical libraries for compounds that could inhibit the cytopathic effects of the virus. nih.gov

Following its identification, detailed biochemical characterization was undertaken to understand its mechanism of action. Key in vitro assays used to probe the anti-integrase activity of this class of compounds include:

3'-Processing (3'-P) Assay: This assay measures the ability of integrase to cleave a dinucleotide from the 3' end of the viral DNA, which is the first step in the integration process.

Strand Transfer (ST) Assay: This assay evaluates the subsequent step where the processed viral DNA is integrated into a target DNA molecule.

By comparing the inhibitory concentrations (IC50) of various analogues in these assays, researchers have been able to dissect the structural requirements for potent anti-integrase activity. nih.gov These experimental approaches are fundamental in establishing a direct link between the chemical structure of the stilbene derivatives and their ability to inhibit the enzymatic functions of HIV-1 integrase.

Influence of Aromatic Moieties on Antiviral and Anti-Integrase Activities

The central stilbene scaffold, consisting of two aromatic rings connected by an ethylene (B1197577) bridge, is a crucial component of Stilbenavir and its analogues. The planarity and rigidity conferred by the trans-stilbene (B89595) double bond appear to be important for activity. For instance, the dihydrostilbene analogue of a related inhibitor, DIDS, showed reduced activity, suggesting that the constrained conformation of the double bond is beneficial for target interaction. nih.gov

The aromatic rings themselves serve as a framework for the placement of key functional groups. SAR studies have demonstrated that the nature and substitution pattern of these rings significantly impact the inhibitory potency. For example, the presence of sulfonic acid groups on the phenyl rings is a defining feature of this class of inhibitors.

Role of the Naphthalene (B1677914) Moiety in Potency

A pivotal finding from the SAR studies of Stilbenavir analogues is the critical role of the naphthalene moiety. The chemical structure of Stilbenavir free acid features naphthalene rings. nih.gov The importance of this extended aromatic system for anti-integrase activity has been clearly demonstrated through the evaluation of simplified analogues. nih.gov

For instance, compounds lacking the naphthalene rings, such as NSC163 and NSC163175, were found to be completely inactive at the highest tested concentrations. Furthermore, replacing the naphthalene ring with a less sterically demanding ethoxybenzene group in the analogue NSC47745 resulted in a tenfold decrease in potency. nih.gov This strongly indicates that the shape, size, and electronic properties of the naphthalene moiety are essential for effective binding to the C-terminal domain of HIV-1 integrase.

Impact of Substituent Patterns on Biological Activity

The arrangement of substituents, particularly the sulfonic acid groups, on the aromatic and naphthalene rings has a profound effect on the biological activity of Stilbenavir analogues. While Stilbenavir (NSC34931) itself is a potent inhibitor, a closely related analogue, NSC34933, which features a rearrangement in the substitution pattern on the naphthalene ring, maintains a comparable sub-micromolar inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of Stilbenavir and some of its key analogues against the 3'-processing and strand transfer steps catalyzed by HIV-1 integrase.

CompoundIC50 for 3'-Processing (µM)IC50 for Strand Transfer (µM)Antiviral Activity (EC50, µM)
Stilbenavir (NSC34931)1.5 ± 0.20.5 ± 0.10.3 ± 0.1
NSC349332.0 ± 0.30.8 ± 0.20.6 ± 0.2
NSC47745> 255.0 ± 1.0Not reported
NSC163> 25> 25Not reported
NSC163175> 25> 25Not reported

These data clearly illustrate that even subtle changes to the substituent pattern can lead to significant changes in activity, highlighting the specific nature of the interaction between these inhibitors and their target on the HIV-1 integrase enzyme.

Computational Approaches in Predicting Stilbenavir Analog Activity

While extensive experimental SAR studies have been conducted on Stilbenavir and its analogues, specific computational studies such as molecular docking, molecular dynamics, or quantitative structure-activity relationship (QSAR) for this particular class of stilbene disulfonic acid inhibitors are not widely available in published literature. However, the general field of HIV-1 integrase inhibitor design has heavily relied on computational methods to understand inhibitor binding and to guide the development of new therapeutic agents.

Computational approaches that could be applied to this class of compounds include:

Molecular Docking: This technique could be used to predict the binding pose of Stilbenavir and its analogues within the DNA-binding cavity of the integrase C-terminal domain. Such studies could help to rationalize the observed SAR, for instance, by explaining the critical role of the naphthalene moiety in establishing favorable interactions with specific amino acid residues.

Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the dynamic behavior of the inhibitor-protein complex, assessing the stability of the predicted binding poses and identifying key interactions that are maintained over time.

QSAR: By correlating the physicochemical properties of a larger series of Stilbenavir analogues with their biological activities, QSAR models could be developed to predict the potency of novel, untested compounds, thereby accelerating the drug discovery process.

Although specific examples for Stilbenavir are lacking, the application of these computational tools to other classes of HIV-1 integrase inhibitors has been instrumental in their development and optimization. It is anticipated that similar in silico studies on stilbene disulfonic acids could provide valuable information for the design of next-generation inhibitors with improved potency and pharmacokinetic profiles.

Molecular Basis of Resistance and Cross Resistance Profiles

Mechanisms of Viral Resistance to Integrase Inhibitors

Resistance to integrase strand transfer inhibitors (INSTIs) primarily arises from mutations within the HIV-1 integrase enzyme, the target of this drug class. These mutations interfere with the binding of the inhibitor to the integrase-viral DNA complex, thereby reducing the drug's efficacy. The development of resistance is a critical challenge in the long-term management of HIV-1 infection and necessitates the development of new drugs with different resistance profiles.

INSTIs function by chelating divalent metal ions in the active site of the integrase enzyme, which is crucial for the strand transfer reaction of viral DNA into the host genome. Resistance mutations often occur in or near the active site, directly impacting the inhibitor's ability to bind and block this process. These mutations can be broadly categorized into primary and secondary mutations. Primary mutations directly confer resistance to the drug, while secondary mutations often compensate for a loss of viral fitness caused by the primary mutations and can further enhance the level of resistance.

A key structural element of the integrase enzyme involved in resistance is the flexible loop, which comprises residues 140 to 149. This loop is located adjacent to the catalytic site and plays a critical role in the enzymatic activity of integrase. Residue Q148, in particular, is implicated in the binding of the viral DNA. nih.gov

Stilbenavir (B15278689) Free Acid Activity Against Integrase Inhibitor-Resistant Mutants

Stilbenavir free acid, identified as the compound NSC34931, is a stilbene (B7821643) disulfonic acid derivative that inhibits HIV-1 integrase through a novel mechanism. mdpi.com Unlike conventional INSTIs that target the catalytic active site, Stilbenavir acts as a DNA-binding inhibitor. mdpi.com It is believed to bind to the C-terminal domain of the integrase in the region typically occupied by the noncleaved strand of the viral DNA substrate. mdpi.com

This distinct mechanism of action allows this compound to maintain its activity against HIV-1 strains that are resistant to active site inhibitors. Research has demonstrated that this compound effectively inhibits integrase enzymes carrying the most common mutations that confer resistance to first-generation INSTIs. mdpi.com

Specifically, the activity of this compound (NSC34931) has been evaluated against a panel of clinically significant INSTI-resistant mutant enzymes. The results indicate that the compound retains potent inhibitory activity against these mutants, with IC50 values remaining in a similar range to that of the wild-type (WT) enzyme. mdpi.com

Table 1: Inhibitory Activity of this compound (NSC34931) Against Wild-Type and INSTI-Resistant HIV-1 Integrase Mutants

Integrase Mutant This compound (NSC34931) IC50 (nM)
Wild-Type (WT) 230
G140S-Q148H 120
Y143R 240
N155H 160

Data sourced from Molecules (2019). mdpi.com

Absence of Cross-Resistance to Conventional Integrase Inhibitor Pathways (e.g., G140S-Q148H, N155H, Y143R)

A significant advantage of this compound's unique mechanism of action is the lack of cross-resistance with conventional INSTIs. The primary resistance pathways for first-generation INSTIs involve mutations at positions G140, Q148, N155, and Y143 of the integrase enzyme. nih.gov As this compound does not target the active site where these mutations occur, it circumvents the resistance conferred by these changes. mdpi.com

Studies have confirmed that this compound is not affected by the three major pathways of resistance to the first-generation INSTI, raltegravir (B610414):

G140S-Q148H: This double mutation is a common pathway that confers high-level resistance to raltegravir. This compound maintains potent activity against this mutant. mdpi.com

N155H: This is another primary mutation that leads to INSTI resistance. This compound's inhibitory capacity is not diminished in the presence of this mutation. mdpi.com

Y143R: This mutation also confers resistance to conventional INSTIs, but does not impact the efficacy of this compound. mdpi.com

The ability of this compound to bypass these established resistance mechanisms highlights its potential as a therapeutic option for patients who have developed resistance to existing INSTI-based regimens. mdpi.com

Preclinical Assessment of Antiviral Efficacy of Stilbenavir Free Acid

In Vitro Antiviral Activity in Cell-Based Assays

Stilbenavir (B15278689), also known by its designation NSC34931, has been identified as a potential anti-HIV agent through high-throughput screening. researchgate.net As a stilbene (B7821643) disulfonic acid, it represents a novel chemical scaffold for HIV inhibitors. researchgate.net The antiviral activity of stilbene disulfonic acid derivatives, including Stilbenavir, has been demonstrated to be in the low to sub-micromolar range. researchgate.net

Research has shown that stilbene disulfonic acids, such as 4,4′-diisothiocyanato-stilbene-2,2′-disulfonic acid (DIDS), can inhibit the growth of HIV-1 strains in various cell lines, including C8166 and MT4 cells. nih.gov This activity is attributed to the interaction with the CD4 receptor on T helper lymphocytes, which is a key mediator for HIV fusion with the host cell. nih.gov Specifically, these compounds have been suggested to covalently bind to a lysine (B10760008) residue in the CDR-3 domain of CD4, thereby blocking the interaction between CD4 and the viral envelope glycoprotein (B1211001) gp120. nih.gov

Inhibition of HIV-1 Replication in Cellular Models

The primary mechanism for the anti-HIV activity of Stilbenavir is the inhibition of the viral enzyme integrase (IN). nih.govhivbuch.de HIV integrase is essential for the replication of the virus as it catalyzes the insertion of the newly synthesized viral DNA into the host cell's chromosome. nih.gov This process involves two main steps: 3' processing and strand transfer (ST). nih.gov

Stilbenavir has been identified as an inhibitor of the strand transfer (ST) step of this process. nih.gov Notably, it operates through a novel mechanism that targets the integrase outside of its catalytic site. researchgate.netnih.gov This is a significant finding, as clinical integrase inhibitors like raltegravir (B610414) bind to the active site of the enzyme. nih.gov The unique binding mode of Stilbenavir suggests that it may be effective against HIV strains that have developed resistance to existing integrase inhibitors. researchgate.nethivbuch.de It is believed that stilbene disulfonic acid derivatives like Stilbenavir bind to the C-terminal domain of the integrase, in a cavity that is normally occupied by the noncleaved strand of the viral DNA substrate. researchgate.netacs.org

Comparative Studies with Other Antiviral Agents

Comparative studies have been crucial in elucidating the unique properties of Stilbenavir. The activity of Stilbenavir and its derivatives has been compared to known integrase inhibitors and other related compounds. For instance, the stilbene disulfonic acid DIDS was found to be more active than 4,4′-diisothiocyanatodihydrostilbene-2,2′-disulfonic acid (H2DIDS), suggesting that the rigidity conferred by the double bond in the stilbene structure contributes to its antiviral potency. nih.gov

A key aspect of the comparative assessment of Stilbenavir is its activity against drug-resistant HIV strains. Because it binds to a different site on the integrase enzyme, it does not exhibit cross-resistance with the main resistance pathways that affect active site strand transfer inhibitors. researchgate.netmdpi.com This indicates that Stilbenavir could have a therapeutic role in cases where resistance to current integrase inhibitors has emerged. hivbuch.de

The following table presents data on the inhibitory activity of Stilbenavir (NSC34931) from a high-throughput screening assay for HIV integrase strand transfer (ST) activity.

CompoundConcentration (µM)% Inhibition of Integrase ST
Stilbenavir (NSC34931) 10>80%
Control Inhibitor (MA-DKA)1~75%
Control Inhibitor (MA-DKA)10>95%
Data derived from graphical representations in Aknin et al., 2019. researchgate.net

This data highlights the potent inhibitory effect of Stilbenavir on the strand transfer activity of HIV integrase.

Synthetic Methodologies and Chemical Derivatization of Stilbenavir Free Acid

Synthetic Pathways for Stilbene (B7821643) Disulfonic Acid Derivatives

The core structure of many stilbene disulfonic acid derivatives is synthesized through the oxidative condensation of 4-nitrotoluene-2-sulfonic acid. This foundational process has been refined over the years to improve yields and reduce by-products.

A primary and historically significant method involves the oxidation of 4-nitrotoluene-2-sulfonic acid using agents like sodium hypochlorite (B82951) in an aqueous alkaline solution. google.com However, these aqueous processes often suffer from low yields (typically 60-75%) and the formation of significant by-products, complicating purification and causing effluent treatment issues. justia.com

To address these limitations, modern synthetic approaches have shifted towards using organic solvents, which have demonstrated markedly improved yields and cleaner reactions. The synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a key intermediate, serves as a well-documented example of these advancements. wikipedia.org The general pathway begins with the sulfonation of 4-nitrotoluene (B166481) to produce 4-nitrotoluene-2-sulfonic acid. wikipedia.orgnih.gov This intermediate is then subjected to oxidative coupling.

Several improved methods for this oxidative step have been developed:

Diethylene Glycol System: A convenient method utilizes diethylene glycol as the solvent for the oxidation of 4-nitrotoluene-2-sulfonic acid with sodium hypochlorite. This procedure offers simple work-up, short reaction times, and high yields of the resulting 4,4'-dinitrostilbene-2,2'-disulfonic acid. nih.gov

Dimethyl Sulfoxide (DMSO) System: Oxidation can be effectively carried out in DMSO, which is considered a less hazardous solvent than others like dimethylformamide. The process involves using an alkali metal salt of 4-nitrotoluene-2-sulfonic acid in DMSO, with a catalytic amount of an alkali metal hydroxide (B78521) and a transition metal salt, while bubbling oxygen through the solution. justia.com

Mixed Water/Organic Solvent Systems: Patents describe processes using a mixture of water and an organic solvent such as an alcohol, ether, or ester. For instance, using a mixture of water, methanol, and glycol dimethyl ether with a vanadium catalyst (VOSO₄·5H₂O) and sodium hydroxide as the base can achieve high yields. google.com

Anhydrous Ammonia (B1221849) System: An alternative process employs liquid, anhydrous ammonia or its alkyl derivatives as the solvent for the oxidation of 4-nitrotoluene-2-sulfonic acid, again using oxygen as the oxidant. google.com

The resulting 4,4'-dinitrostilbene-2,2'-disulfonic acid can then be chemically reduced, for example, to 4,4'-diamino-2,2'-stilbenedisulfonic acid, providing a versatile platform for further derivatization to generate a wide array of analogs, including those with antiviral properties. wikipedia.org

Table 1: Comparison of Synthetic Yields for Disodium 4,4'-dinitrostilbene-2,2'-disulfonate
Solvent SystemOxidant/CatalystReported YieldReference
Diethylene GlycolSodium Hypochlorite93% nih.gov
Water/Methanol/Glycol Dimethyl EtherOxygen / VOSO₄·5H₂O90.4% google.com
Water/Methanol/DiglymeOxygen / VOSO₄·5H₂O90% google.com
Water/Methanol/TriglymeOxygen / VOSO₄·5H₂O88.1% google.com
Anhydrous Ammonia (97%) / Water (3%)Oxygen92.2% (active content) google.com

Strategies for Chemical Modification and Analog Generation

The stilbenoid scaffold offers numerous positions for chemical modification to optimize its therapeutic properties. For antiviral applications, these modifications aim to enhance potency, improve metabolic stability, and target specific viral proteins or host factors. researchgate.netnih.gov

Key strategies for generating analogs from stilbene precursors include:

Modification of Hydroxyl and Methoxy (B1213986) Groups: The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings significantly influence biological activity. mdpi.com For example, studies on resveratrol (B1683913) derivatives show that methoxylation can increase metabolic stability and cellular uptake compared to hydroxylation. researchgate.net Pterostilbene, a dimethoxy analog of resveratrol, demonstrates higher bioavailability. nih.gov The synthesis of various hydroxylated and methoxylated stilbene derivatives allows for a systematic exploration of their impact on antiviral efficacy against viruses like SARS-CoV. mdpi.comnih.gov

Oligomerization: Creating dimers, trimers, and tetramers of stilbene monomers is a powerful strategy to generate novel compounds with enhanced and sometimes distinct biological activities. nih.gov Natural examples like hopeaphenol, a tetramer of resveratrol, have shown potent antiviral activity by inhibiting the cellular entry of SARS-CoV-2 and its variants. asm.org The synthesis of these complex structures often involves biomimetic approaches or total synthesis to control the specific linkages between monomer units.

Introduction of Heterocyclic Rings: A common strategy in medicinal chemistry is to replace one of the aromatic rings of the stilbene core with a heterocyclic ring system. This approach, often used in developing combretastatin (B1194345) analogs for anticancer purposes, can also be applied to antiviral drug discovery. mdpi.com This modification can alter the molecule's geometry, polarity, and hydrogen bonding capacity, potentially leading to improved interactions with viral targets.

Prodrug Development: To improve the properties of a parent drug, prodrugs can be designed that are cleaved in vivo to release the active molecule. For stilbenoids, this can involve creating derivatives with ester or amino acid linkages that are hydrolyzed by cellular enzymes like carboxylesterases, which can be highly expressed in target cells. mdpi.com This strategy can enhance drug delivery and target specificity.

Exploration of Novel Stilbenoid Chemotypes for Enhanced Antiviral Properties

The search for next-generation antiviral agents has pushed researchers beyond simple resveratrol analogs to explore entirely new stilbenoid chemotypes. nih.govnih.gov This exploration involves investigating naturally occurring complex stilbenoids and synthesizing novel scaffolds to identify compounds with unique mechanisms of action or improved resistance profiles.

Natural Product Scaffolds: Nature provides a rich source of complex stilbenoids with potent biological activities. nih.gov Compounds like vatalbinoside A and vaticanol B, which are resveratrol oligomers, have been identified as potent inhibitors of SARS-CoV-2. asm.org The isolation and structural elucidation of these natural products provide novel templates for medicinal chemistry campaigns. The investigation of stilbenoids from various plant sources continues to yield promising antiviral leads. nih.gov

Targeting Specific Viral Enzymes: Research has shown that stilbene disulfonic acids can inhibit HIV-1 integrase, a crucial enzyme for viral replication, through a novel mechanism distinct from established inhibitors. nih.govacs.org This highlights the potential of the stilbenoid scaffold to interact with diverse viral targets. By designing derivatives that specifically target viral enzymes like proteases, polymerases, or helicases, new classes of antiviral drugs can be developed. nih.govnih.govasm.org

Dual-Activity Analogs: Some synthetic stilbene derivatives have demonstrated dual inhibitory activity, for instance, against both the RNase H and polymerase functions of HIV reverse transcriptase. acs.org Developing compounds that can hit multiple targets within the viral life cycle is a promising strategy to increase efficacy and overcome drug resistance. alies.pt

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing novel chemotypes. By synthesizing libraries of related compounds and evaluating their antiviral activity, researchers can identify the key structural features required for potency. alies.pt For example, studies on resveratrol analogs against Dengue virus showed that specific substitutions could lead to nanomolar inhibitory concentrations, with different analogs appearing to target either the virus directly or host cell factors required for replication. nih.gov This detailed understanding guides the rational design of more effective antiviral agents.

Emerging Research Perspectives and Future Directions

Investigation of Additional Cellular Targets for Stilbenavir (B15278689) Free Acid

While the primary antiviral activity of stilbene (B7821643) disulfonic acids like Stilbenavir is often attributed to the inhibition of HIV-1 integrase, research into related compounds suggests the potential for engagement with other cellular targets. This polypharmacology could offer advantages in overcoming drug resistance and achieving broader therapeutic effects. The exploration of these alternative targets is a burgeoning area of investigation.

One significant area of research has focused on the interaction between stilbene derivatives and key regulatory proteins involved in the HIV-1 lifecycle. Some stilbene-related heterocyclic compounds have demonstrated the ability to interfere with the function of Nuclear Factor-kappa B (NF-κB) and the viral Tat protein nih.govresearchgate.net. Both NF-κB, a cellular transcription factor, and Tat, a viral trans-activator, are essential for the transcription of the HIV-1 genome. The inhibition of these pathways represents a distinct mechanism of action that could complement integrase inhibition. Studies have shown that compounds capable of inhibiting both targets exhibit a more potent antiviral effect nih.govresearchgate.net.

Another avenue of investigation involves the disruption of viral entry into host cells. A class of stilbene disulfonic acids has been identified as CD4 antagonists nih.gov. These compounds bind to the V1 domain of the CD4 receptor on T-cells, thereby blocking the attachment of the HIV-1 envelope glycoprotein (B1211001), gp120 nih.gov. One such compound, 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), has been shown to inhibit the acute infection of CD4+ cells and prevent the fusion of infected and uninfected cells nih.gov. This suggests that the Stilbenavir chemotype may have the potential to be developed into entry inhibitors, acting at an earlier stage of the viral lifecycle.

Furthermore, research into a stilbene-based compound, designated as compound 3 (5350150), has revealed an impact on HIV-1 mRNA processing nih.gov. This molecule was found to block the expression of the viral structural proteins Gag and Env by reducing the accumulation of their corresponding mRNAs. Interestingly, this compound also induced the relocalization of the Rev protein from the nucleus to the cytoplasm, indicating an impairment of its shuttling function, which is critical for the export of unspliced and singly spliced viral RNAs nih.gov.

Table 1: Investigated Cellular Targets of Stilbene-Based Compounds
Compound ClassSpecific Compound ExampleInvestigated Cellular TargetObserved Effect
Stilbene-related heterocyclic compoundsNot specifiedNF-κB and TatInterference with protein function, leading to inhibition of viral transcription. nih.govresearchgate.net
Stilbene disulfonic acids4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)CD4 ReceptorAntagonism of the CD4 receptor, blocking gp120 binding and viral entry. nih.gov
Stilbene derivativeCompound 3 (5350150)Rev protein function/mRNA processingBlocks expression of Gag and Env by reducing corresponding mRNA accumulation and inducing Rev relocalization. nih.gov

Development of Next-Generation Stilbenavir Free Acid Derivatives

The development of next-generation derivatives of this compound is a key focus of ongoing research, aiming to enhance antiviral potency, improve pharmacokinetic profiles, and overcome potential resistance mechanisms. The stilbene scaffold provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) nih.govrsc.orgdrugbank.com.

A primary strategy in the development of novel stilbene-based antivirals involves the modification of the core structure and the introduction of various substituents on the phenyl rings rsc.org. These modifications can significantly influence the biological activity of the compounds. For instance, the presence and position of hydroxyl groups on the phenyl rings have been shown to be important for the antimicrobial activity of stilbene derivatives nih.gov.

One notable study focused on developing non-cytotoxic analogues of a stilbene-based anti-HIV agent that impacts HIV mRNA processing nih.gov. This research involved replacing the central double bond of the stilbene scaffold with an amide function and substituting a quinoline motif with a 2-aminobenzothiazole subunit. This led to the development of thiazole compounds with potent anti-HIV activity and a favorable therapeutic index. Specifically, compounds GPS488 and GPS491 demonstrated EC50 values of 1.66 μM and 0.47 μM, respectively, and remained active against a panel of HIV mutant strains resistant to existing antiretroviral drugs nih.gov.

The exploration of SAR in stilbene disulfonic acids has also provided valuable insights for the design of more effective inhibitors. Studies have indicated that the naphthalene (B1677914) moiety is crucial for the activity of some derivatives, as its removal or replacement leads to a significant decrease in potency unimi.it. Furthermore, subtle rearrangements in the substitution pattern on the naphthalene ring can maintain or even improve antiviral activity while reducing cytotoxicity unimi.it.

Table 2: Antiviral Activity of Next-Generation Stilbene-Based Compounds
CompoundModification StrategyTargetEC50 (μM)Key Finding
GPS488Replacement of central double bond with amide; modification of aromatic rings. nih.govHIV-1 mRNA processing1.66Maintains activity against drug-resistant HIV strains. nih.gov
GPS491Replacement of central double bond with amide; modification of aromatic rings. nih.govHIV-1 mRNA processing0.47Demonstrates improved potency over earlier analogues. nih.gov
NSC34933Rearrangement of naphthalene substitution pattern. unimi.itHIV-1 IntegraseSub-micromolarMaintains potent activity with reduced cytotoxicity. unimi.it

Broader Antiviral Spectrum Exploration Beyond HIV-1

The inherent biological activity of the stilbene scaffold has prompted investigations into the antiviral potential of this compound and its derivatives against a range of pathogens beyond HIV-1. This exploration is driven by the need for broad-spectrum antiviral agents to combat emerging and re-emerging infectious diseases.

Research has shown that various stilbene-based compounds exhibit inhibitory effects against different viruses. For example, a synthetic resveratrol (B1683913) analogue, 3,3′,4,4′,5,5′-hexahydroxy-trans-stilbene (HHS), has demonstrated significant anti-SARS-CoV-2 activity in vitro nih.gov. This compound was found to inhibit the binding of the viral spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor, suggesting a mechanism that interferes with viral entry nih.gov.

In the context of norovirus, a common cause of acute gastroenteritis, novel vinyl-stilbene analogs have been identified as potent replication inhibitors nih.gov. One such compound, a trans-vinyl stilbenoid with an appended substituted piperazine amide (18k), exhibited potent anti-norovirus activity with an EC50 in the low micromolar range and displayed a favorable metabolic stability profile. Interestingly, this compound appears to act through a host-targeting mechanism, involving the activation of the heat shock factor 1-dependent stress-inducible pathway, rather than directly targeting the viral RNA polymerase nih.gov.

Furthermore, stilbene derivatives have been investigated for their activity against other pathogens. Dimeric stilbenes have been shown to target the bacterial cell wall in drug-resistant Gram-positive bacteria, indicating a potential application as antibiotics nih.govresearchgate.net. The diverse antiviral and antimicrobial activities of stilbene-based compounds underscore the potential for developing this compound derivatives with a broader therapeutic spectrum.

Integration of this compound Chemotype into Combination Therapies

The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which involves the use of multiple drugs that target different stages of the viral lifecycle nih.govverywellhealth.com. This approach is crucial for suppressing viral replication, preventing the emergence of drug resistance, and improving long-term clinical outcomes. The integration of new chemotypes, such as that of this compound, into combination regimens is a critical area of research.

The potential for synergistic interactions between a Stilbenavir-based agent and existing antiretroviral drugs is a key consideration. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Studies have shown that combining antiretroviral agents with different mechanisms of action can lead to synergistic inhibition of HIV-1 replication nih.govresearchgate.net. For example, a bifunctional HIV-1 antagonist has been shown to have synergistic or strong synergistic effects when combined with various classes of antiretrovirals, including entry inhibitors, reverse transcriptase inhibitors, and protease inhibitors nih.gov.

Given that this compound and its derivatives may possess multiple mechanisms of action, including integrase inhibition and potentially interference with viral entry or transcription, there is a strong rationale for exploring their use in combination therapy. A Stilbenavir-based drug could be combined with agents from other classes, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or entry inhibitors, to create a more potent and durable treatment regimen nih.govverywellhealth.com.

The development of fixed-dose combinations, where multiple drugs are co-formulated into a single pill, has significantly improved treatment adherence and quality of life for people living with HIV wikipedia.org. Future research could explore the feasibility of incorporating a Stilbenavir derivative into such a single-tablet regimen.

Advanced Target Identification and Validation Methodologies in Stilbenavir Research

The discovery and validation of new cellular targets for this compound and its derivatives rely on a range of advanced scientific methodologies. These techniques are essential for elucidating the mechanisms of action of these compounds and for guiding the development of more effective and specific antiviral agents.

Virtual screening and molecular modeling play a crucial role in the initial stages of drug discovery. These computational approaches allow researchers to screen large libraries of compounds against the three-dimensional structure of a potential target protein. This can help to identify promising lead compounds and to predict their binding modes and affinities. For example, virtual screening has been used to identify novel HIV-1 integrase inhibitors from natural compound libraries frontiersin.org.

Cell-based assays are fundamental for validating the antiviral activity of candidate compounds and for investigating their mechanisms of action. These assays can be designed to measure various aspects of the viral lifecycle, such as viral entry, reverse transcription, integration, and viral protein expression. High-throughput screening (HTS) of compound libraries using cell-based assays is a common approach for identifying new antiviral agents mdpi.com.

Biochemical and biophysical techniques are used to study the direct interaction between a compound and its target protein. These methods can provide detailed information about binding kinetics, affinity, and the specific residues involved in the interaction.

Chemoproteomics is an emerging field that allows for the global identification of protein targets of a small molecule in a cellular context. This approach can be used to identify both the intended targets and any off-target interactions, providing a comprehensive understanding of a compound's pharmacology.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. This information is invaluable for understanding the molecular basis of drug action and for guiding structure-based drug design efforts to improve the potency and specificity of inhibitors.

Through the application of these and other advanced methodologies, researchers can continue to unravel the complex biology of this compound and its derivatives, paving the way for the development of novel and effective antiviral therapies.

Q & A

Q. What analytical methods are recommended for characterizing Stilbenavir free acid purity and stability in preclinical studies?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Stability studies require stress testing under varied conditions (e.g., temperature, pH) followed by degradation product analysis using validated protocols . For reproducibility, document parameters such as column type, mobile phase composition, and detection wavelengths in alignment with journal guidelines for experimental transparency .

Q. What are the key considerations in designing in vitro assays to assess this compound’s antiviral activity?

When designing in vitro assays:

  • Select cell lines with relevant viral receptor expression (e.g., human hepatocytes for hepatitis C virus models).
  • Include positive controls (e.g., known antivirals) and vehicle controls to validate assay sensitivity.
  • Optimize compound concentration ranges based on solubility and cytotoxicity pre-tests.
  • Replicate experiments across multiple batches to account for biological variability .

Q. How should researchers validate the specificity of this compound in target-binding assays?

Use competitive binding assays with radiolabeled or fluorescently tagged analogs to measure displacement kinetics. Confirm specificity via:

  • Knockout cell lines lacking the target receptor.
  • Cross-reactivity screens against structurally similar proteins.
  • Surface plasmon resonance (SPR) to quantify binding affinity and off-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from differences in bioavailability, metabolic stability, or tissue penetration. To address this:

  • Conduct pharmacokinetic (PK) studies to measure plasma/tissue concentrations and metabolite profiles.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data.
  • Validate findings in multiple animal models (e.g., transgenic vs. wild-type) to assess model relevance .

Q. What strategies optimize the synthesis protocol of this compound to improve yield without compromising purity?

Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., gradient elution in column chromatography). For scale-up, ensure batch-to-batch consistency by documenting critical quality attributes (CQAs) such as residual solvents and crystallinity .

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

  • Perform pathway enrichment analysis on differentially expressed genes/proteins using tools like DAVID or STRING.
  • Correlate omics data with phenotypic outcomes (e.g., viral load reduction) via machine learning models.
  • Validate hypotheses using CRISPR-Cas9 gene editing or siRNA knockdowns .

Data Interpretation and Reproducibility

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Account for variability via bootstrap resampling or mixed-effects models. Report confidence intervals and effect sizes, avoiding overreliance on p-values .

Q. How can researchers ensure reproducibility when sharing this compound datasets?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw data in repositories like Zenodo or Figshare with unique DOIs.
  • Include metadata such as experimental conditions, instrument settings, and analysis scripts.
  • For clinical data, follow protocols for anonymization and secure sharing via Data Sharing Agreements (DSAs) .

Conflict Management and Peer Review

Q. How should researchers address conflicting reports on this compound’s off-target effects?

  • Replicate experiments using identical protocols and materials.
  • Perform orthogonal assays (e.g., thermal shift assays vs. cellular viability tests) to confirm specificity.
  • Engage in collaborative reanalysis with independent labs to resolve methodological discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.